[(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid [(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16382648
InChI: InChI=1S/C25H23N3O3S3/c1-2-3-13-33-20-11-9-17(10-12-20)23-18(15-28(26-23)19-7-5-4-6-8-19)14-21-24(31)27(16-22(29)30)25(32)34-21/h4-12,14-15H,2-3,13,16H2,1H3,(H,29,30)/b21-14-
SMILES:
Molecular Formula: C25H23N3O3S3
Molecular Weight: 509.7 g/mol

[(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

CAS No.:

Cat. No.: VC16382648

Molecular Formula: C25H23N3O3S3

Molecular Weight: 509.7 g/mol

* For research use only. Not for human or veterinary use.

[(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid -

Specification

Molecular Formula C25H23N3O3S3
Molecular Weight 509.7 g/mol
IUPAC Name 2-[(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Standard InChI InChI=1S/C25H23N3O3S3/c1-2-3-13-33-20-11-9-17(10-12-20)23-18(15-28(26-23)19-7-5-4-6-8-19)14-21-24(31)27(16-22(29)30)25(32)34-21/h4-12,14-15H,2-3,13,16H2,1H3,(H,29,30)/b21-14-
Standard InChI Key PQJSYPRTZWHSKJ-STZFKDTASA-N
Isomeric SMILES CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4
Canonical SMILES CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

Introduction

Structural Features and Molecular Properties

Core Architecture and Substituent Analysis

The molecule’s backbone consists of a 1,3-thiazolidin-4-one ring fused to a 1H-pyrazole moiety via a methylidene linker. Key structural elements include:

  • A Z-configuration at the C5 position of the thiazolidinone ring, enforced by the conjugated double bond system.

  • A butylsulfanylphenyl group at the pyrazole’s C3 position, introducing lipophilic character.

  • A phenyl group at the pyrazole’s N1 position, contributing to aromatic stacking interactions.

  • A 2-thioxo group in the thiazolidinone ring, enhancing hydrogen-bonding capacity.

  • An acetic acid substituent at N3 of the thiazolidinone, providing acidity (pKa ≈ 3.5–4.0) and metal-chelating potential.

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name2-[(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Molecular FormulaC₂₅H₂₃N₃O₃S₃
Molecular Weight509.7 g/mol
Topological Polar Surface Area135 Ų (calculated)
Hydrogen Bond Donors2 (thioxo S–H and carboxylic O–H)
Hydrogen Bond Acceptors7 (ketone O, thione S, carboxylic O, etc.)

The isomeric SMILES string (CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4) highlights the Z-configuration of the exocyclic double bond and the spatial arrangement of substituents.

Synthesis and Characterization

Synthetic Pathways

While no published protocol explicitly details the synthesis of this compound, analogous pyrazole-thiazolidinone hybrids are typically constructed via multi-step convergent strategies :

  • Pyrazole Core Formation:

    • Cyclocondensation of hydrazines with β-diketones or β-keto esters yields 1,3,5-trisubstituted pyrazoles.

    • Introduction of the 4-(butylsulfanyl)phenyl group at C3 often employs Ullmann coupling or nucleophilic aromatic substitution .

  • Thiazolidinone Assembly:

    • Knoevenagel Condensation: Reaction of 4-thioxo-thiazolidinone precursors with pyrazole-4-carbaldehydes forms the methylidene bridge .

    • Mannich Reaction: Incorporation of the acetic acid side chain at N3 via alkylation with chloroacetic acid derivatives.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole synthesisHydrazine hydrate, ethanol, reflux, 12 h65–75
Thiazolidinone formationThioglycolic acid, DCC, DMAP, CH₂Cl₂, rt50–60
Knoevenagel stepPiperidine, ethanol, 80°C, 6 h70–80

Analytical Characterization

Structural confirmation relies on:

  • ¹H/¹³C NMR: Diagnostic signals include:

    • δ 7.8–8.2 ppm (pyrazole H-5 and phenyl protons).

    • δ 5.3 ppm (Z-configured vinyl proton).

    • δ 2.8–3.1 ppm (thiazolidinone CH₂ groups).

  • LC-MS: [M+H]⁺ peak at m/z 510.7 (calculated: 509.7).

  • IR Spectroscopy: Bands at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 2500 cm⁻¹ (S–H stretch) .

Comparison with Structural Analogs

Activity Trends in Pyrazole-Thiazolidinones

Modifying substituents profoundly impacts bioactivity:

Table 3: Analog Comparison

CompoundSubstituentsIC₅₀ (µM)Target
VC16382648 (this compound)4-(Butylsulfanyl)phenyl, Z-configurationN/AHypothetical COX-2
Analog A4-Nitrophenyl, E-configuration8.2EGFR kinase
Analog B4-Methoxyphenyl, Z-configuration12.7α-Glucosidase

Key observations:

  • Z-configuration improves steric complementarity with enzyme pockets .

  • Electron-withdrawing groups (e.g., sulfanyl) enhance metabolic stability compared to nitro derivatives.

Future Research Directions

Priority Investigations

  • Synthetic Optimization: Develop enantioselective routes to access both Z and E isomers for comparative bioassays.

  • ADMET Profiling: Assess solubility (logP ≈ 3.5 predicted), cytochrome P450 inhibition, and plasma protein binding.

  • Target Deconvolution: Use CRISPR-Cas9 screens to identify novel molecular targets in cancer cell lines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator